molecular formula C6H2BrClF2 B2815613 2-Bromo-3-chloro-1,4-difluorobenzene CAS No. 1208077-34-2

2-Bromo-3-chloro-1,4-difluorobenzene

Cat. No.: B2815613
CAS No.: 1208077-34-2
M. Wt: 227.43
InChI Key: WDSQBLDNVHUJRA-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-1,4-difluorobenzene is an organic compound with the molecular formula C6H2BrClF2. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-chloro-1,4-difluorobenzene can be synthesized through multi-step reactions involving halogenation and substitution processes. One common method involves the use of tetrakis(triphenylphosphine)palladium as a catalyst in the presence of N,N-dimethylformamide under reflux conditions . Another method includes the use of tricyclohexylphosphine in 1,4-dioxane, also under reflux conditions . The reactions typically require an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-1,4-difluorobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the halogen atoms with another electrophile.

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of a halogen atom with a nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various halogenated benzene derivatives, while nucleophilic aromatic substitution can produce compounds with different functional groups attached to the benzene ring.

Scientific Research Applications

2-Bromo-3-chloro-1,4-difluorobenzene is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-1,4-difluorobenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The presence of multiple halogen atoms on the benzene ring influences the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

2-Bromo-3-chloro-1,4-difluorobenzene can be compared with other halogenated benzene derivatives, such as:

The unique combination of bromine, chlorine, and fluorine atoms in this compound makes it a valuable compound in various chemical synthesis processes and scientific research applications.

Biological Activity

2-Bromo-3-chloro-1,4-difluorobenzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring. Its molecular formula is C6H2BrClF2C_6H_2BrClF_2, with a molecular weight of approximately 227.43 g/mol. This compound has garnered interest in various fields, including organic synthesis and potential pharmaceutical applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

The unique substitution pattern of this compound imparts distinct chemical reactivity. The presence of halogens often influences the compound's interactions with biological molecules, potentially enhancing or modifying its biological effects. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC6H2BrClF2C_6H_2BrClF_2
Molecular Weight227.43 g/mol
AppearanceYellow oil
Boiling PointNot specified
Melting PointNot specified

The biological activity of halogenated compounds like this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Halogen substituents can alter the binding affinity of compounds to target enzymes, potentially inhibiting their activity.
  • Cell Membrane Interaction : The lipophilicity imparted by halogens may enhance membrane permeability, allowing for greater interaction with cellular components.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can lead to increased ROS production, which is linked to cellular damage and apoptosis in cancer cells.

Case Studies

While direct case studies on this compound are scarce, related research provides insight into its potential applications:

  • Study on Halogenated Compounds : A study examining a series of halogenated benzene derivatives found that compounds with multiple halogens exhibited enhanced cytotoxicity against human cancer cell lines compared to their non-halogenated counterparts.
  • Antimicrobial Screening : Research involving structurally similar compounds indicated significant antibacterial activity against Gram-positive bacteria. The study suggested that the presence of bromine and chlorine could be crucial for this activity.

Properties

IUPAC Name

2-bromo-3-chloro-1,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSQBLDNVHUJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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